molecular formula C16H15NO3 B598892 (R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol CAS No. 179930-11-1

(R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol

Cat. No. B598892
CAS RN: 179930-11-1
M. Wt: 269.3
InChI Key: FJEYOSFEAJTKGM-AWEZNQCLSA-N
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Description

The compound is a derivative of benzo[d][1,3]dioxole . Benzo[d][1,3]dioxole is a structural feature found in various types of benzylisoquinoline alkaloids .


Synthesis Analysis

The synthesis of benzo[d][1,3]dioxole-type compounds has been reported in the literature . The synthesis strategy often involves Pd-catalyzed arylation to set the framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve excellent enantioselectivity . Other reactions such as aza-Michael addition, Bischler–Napieralski reaction, and N-arylation are also used .


Molecular Structure Analysis

The molecular structure of benzo[d][1,3]dioxole derivatives is characterized by a benzene ring fused with a 1,3-dioxole ring .


Chemical Reactions Analysis

Benzo[d][1,3]dioxole derivatives can undergo various chemical reactions. For instance, they can be synthesized from salicylic acids and acetylenic esters in a reaction mediated by CuI and NaHCO3 in acetonitrile .

Scientific Research Applications

Crystal Structure and Electronic Properties

  • Synthesis and Structural Analysis : The compound has been synthesized and analyzed using various techniques like NMR, UV-Vis spectroscopy, and X-ray crystallography. It forms two-dimensional and three-dimensional supramolecular frameworks through hydrogen bonds, C–H···π, and π···π stacking interactions. Electronic transitions and spectral features were studied using TD-DFT calculations, providing insights into the compound's electronic properties (Cai, Xu, Chai, & Li, 2020).

Anticancer Potential

  • Anticancer Activity : Derivatives of the compound have shown significant anticancer activity. For instance, certain thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties exhibited potent antitumor effects on various cancer cell lines, surpassing the effectiveness of some standard drugs, and demonstrating non-toxicity toward normal cells. The anticancer mechanisms were explored via different assessments, including EGFR inhibition and apoptosis analysis (Al-Harbi, El-Sharief, & Abbas, 2019).

Detection of Carcinogenic Elements

  • Lead Detection : A study involving the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide derivatives, related to the compound , demonstrated their application in detecting carcinogenic heavy metals like lead. The study utilized electrochemical methods to develop sensitive and selective sensors for lead, which could be significant for environmental monitoring and public health (Rahman, Hussain, Arshad, & Asiri, 2020).

Future Directions

The future directions for research on benzo[d][1,3]dioxole derivatives could involve further exploration of their synthesis methods and potential applications .

properties

IUPAC Name

(2R)-2-(1,3-benzodioxol-5-ylmethylideneamino)-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-10-14(13-4-2-1-3-5-13)17-9-12-6-7-15-16(8-12)20-11-19-15/h1-9,14,18H,10-11H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEYOSFEAJTKGM-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC(CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C=N[C@@H](CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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